4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine
Description
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is a complex organic compound that features a combination of pyrrole, phenyl, triazole, and piperidine moieties
Properties
IUPAC Name |
[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-22-14-20-21-19(22)28(26,27)17-8-12-24(13-9-17)18(25)15-4-6-16(7-5-15)23-10-2-3-11-23/h2-7,10-11,14,17H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMDZQNHLKENEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and triazole intermediates, followed by their coupling with the phenyl and piperidine units. The final step often involves the formation of the methanone linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonyl group enhances the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Anticancer Properties:
Several studies have explored the cytotoxic effects of triazole derivatives against tumor cell lines. The unique structure of this compound suggests potential as an anticancer agent by inhibiting tumor growth through various biochemical pathways .
Enzyme Inhibition:
The compound may act as an enzyme inhibitor. Similar triazole derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections .
Drug Development
Bioactive Molecule Synthesis:
The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine serves as a template for creating more complex bioactive molecules. Researchers can modify its structure to enhance potency and selectivity against specific biological targets .
Therapeutic Applications:
Given its structural characteristics, the compound is being investigated for various therapeutic applications, including:
- Antifungal agents: Similar compounds have demonstrated antifungal activity comparable to existing treatments .
- CNS activity: Piperidine derivatives are known for their central nervous system effects, making this compound a candidate for neurological studies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of piperidine derivatives, revealing that certain modifications could significantly enhance their efficacy against resistant bacterial strains . The findings suggest that 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine could be developed into a potent antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies have shown that similar triazole-containing compounds exhibit cytotoxic effects on cancer cell lines. This supports the hypothesis that the target compound may possess similar properties, warranting further investigation into its mechanism of action against cancer cells .
Mechanism of Action
The mechanism of action of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-pyrrol-1-yl)phenyl)methanone
- (4-(1H-pyrrol-1-yl)phenyl)(4-methylpiperidin-1-yl)methanone
- (4-(1H-pyrrol-1-yl)phenyl)(4-(1H-1,2,4-triazol-3-yl)piperidin-1-yl)methanone
Uniqueness
What sets 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine apart from similar compounds is its combination of functional groups, which imparts unique chemical and biological properties. The presence of both pyrrole and triazole rings, along with the sulfonyl and piperidine moieties, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Biological Activity
The compound 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine (CAS No. 1820664-93-4) is a novel synthetic derivative with potential therapeutic applications. Its structure incorporates a piperidine core with functional groups that suggest significant biological activity. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and its molecular weight is approximately 342.39 g/mol. The structure comprises a piperidine ring substituted with a sulfonyl group linked to a triazole moiety and a benzoyl group attached to a pyrrole ring.
Antimicrobial Activity
Research indicates that compounds with triazole and sulfonamide moieties exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, often through inhibition of bacterial folic acid synthesis. In vitro studies have demonstrated that derivatives similar to this compound show activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Preliminary studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds featuring similar motifs have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), revealing IC50 values in the micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.3 |
Enzyme Inhibition
The biological activity of the compound may also extend to enzyme inhibition. Studies have indicated that piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and certain infections . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction.
The biological activity of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine can be attributed to:
- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase in bacteria.
- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways in cancer cells.
- Interference with Cellular Signaling : The triazole moiety may disrupt signaling pathways critical for cell proliferation.
Case Studies
A recent study evaluated the compound's efficacy against specific cancer cell lines and compared it with standard chemotherapeutics like doxorubicin. Results showed that this compound had comparable efficacy but with a potentially lower toxicity profile, making it a candidate for further development .
Q & A
Q. How do steric effects from the 4-methyltriazole group influence conformational flexibility in piperidine derivatives?
- Methodology : Compare H NMR coupling constants (e.g., J) of methyl-substituted vs. unsubstituted triazoles. Synchrotron XRD reveals torsional angles between the sulfonyl group and piperidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
